N-Acetyl-N-methoxyacetamide
Description
N-Acetyl-N-methoxyacetamide is a specialized acetamide derivative featuring both acetyl (-COCH₃) and methoxy (-OCH₃) substituents on the nitrogen atom. Its molecular formula is C₅H₉NO₃, with a molecular weight of 131.13 g/mol (calculated from HRMS data in ). This compound is primarily utilized in organic synthesis, particularly in peptide coupling reactions. For example, it serves as a reagent in the preparation of tertiary amines and complex heterocycles, as demonstrated in the synthesis of SETDB1 Tudor domain inhibitors .
Key characteristics include:
Properties
IUPAC Name |
N-acetyl-N-methoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-4(7)6(9-3)5(2)8/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZKQIRJZPOEQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337081 | |
| Record name | N-Acetyl-N-methoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128459-09-6 | |
| Record name | N-Acetyl-N-methoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diacetyl-O-methylhydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
N-Methoxydiacetamide, also known as N-Acetyl-N-methoxyacetamide, is a complex organic compoundIt is known to be a selective acetylating reagent, which suggests that it may interact with proteins or other molecules that contain free amine groups.
Mode of Action
The mode of action of N-Methoxydiacetamide is not well-understood due to the lack of specific studies on this compound. As an acetylating agent, it could potentially transfer an acetyl group to its target molecules, altering their structure and function. This process is common in biochemistry and can have significant effects on the activity of the target molecule.
Biochemical Pathways
It can modulate protein function, alter protein-protein interactions, and influence cellular processes such as gene expression, cell cycle progression, and metabolism.
Pharmacokinetics
Its physical properties such as density (112 g/mL at 20℃), boiling point (74ºC at 16KPa), and refractive index (n20/D1447) have been documented.
Result of Action
Acetylation, the process it is involved in, can have significant effects on the activity of the target molecule, potentially altering cellular processes such as gene expression, cell cycle progression, and metabolism.
Action Environment
It is known that the compound should be stored in a cool, dry place with good ventilation. This suggests that temperature, humidity, and air flow could potentially influence its stability and efficacy.
Biological Activity
N-Acetyl-N-methoxyacetamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, enzymatic interactions, and therapeutic potential.
Overview of this compound
This compound is classified as an acetylating agent, which means it can transfer acetyl groups to various substrates. This property is significant in biochemical contexts, as acetylation can modify the function and activity of proteins, enzymes, and other biomolecules. The compound's structure allows it to selectively target amino groups, making it a valuable tool in organic synthesis and medicinal chemistry.
The primary mechanism by which this compound exerts its biological effects involves acetylation . This process can influence several biochemical pathways:
- Modulation of Protein Function : Acetylation can alter protein-protein interactions and affect cellular processes such as gene expression and metabolism.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes relevant in various diseases, particularly neurodegenerative conditions.
Enzymatic Activity
Research indicates that derivatives of N-acetyl compounds can exhibit significant enzymatic activity . For instance, studies have shown that related compounds can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests that this compound could have similar inhibitory effects, warranting further investigation into its potential as a therapeutic agent for neurodegenerative diseases .
Antitumor Activity
A notable area of research focuses on the antitumor properties of N-acetylated compounds. For example, Wu et al. (2009) demonstrated that certain N-acetyl derivatives possess potent antitumor activity by disrupting microtubule assembly in cancer cells, leading to cell cycle arrest and apoptosis. This highlights the potential application of this compound in cancer treatment.
Study 1: Anticancer Activity
In a study examining the effects of N-acetylated compounds on cancer cells, researchers found that specific derivatives could induce apoptosis through mechanisms involving microtubule disruption. This study underscores the importance of structural modifications in enhancing the biological activity of acetylated compounds.
Study 2: Enzyme Inhibition
Rehman et al. (2013) explored the enzymatic inhibition capabilities of 5-substituted derivatives related to this compound. Their findings indicated significant inhibition of acetylcholinesterase activity, suggesting a potential role for these compounds in treating neurodegenerative diseases .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key physical properties include:
- Density : 112 g/mL at 20°C
- Boiling Point : 74°C at 16 KPa
- Refractive Index : n20/D1447
These properties influence how the compound interacts within biological systems and its overall bioavailability.
Summary Table of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Induces apoptosis by disrupting microtubule assembly | Wu et al., 2009 |
| Enzyme Inhibition | Inhibits acetylcholinesterase | Rehman et al., 2013 |
| Modulation of Protein Function | Alters cellular processes through acetylation | General findings |
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares N-Acetyl-N-methoxyacetamide with six analogous compounds, highlighting differences in substituents, molecular weight, and applications:
Research Findings and Data
Preparation Methods
Reaction Overview
This method involves the methylation of acetohydroxamic acid using dimethyl sulfate (DMS) under controlled alkaline conditions. The process employs a composite alkali system (sodium bicarbonate and sodium hydroxide) to optimize pH (7–9) and minimize polymethylation byproducts such as O,N-dimethylhydroxylamine hydrochloride.
Reaction Scheme :
Key Parameters and Optimization
-
Molar Ratio of Alkali : A NaHCO:NaOH ratio of 0.03–0.09:1 ensures precise pH control.
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Temperature : Methylation occurs at 10°C to prevent side reactions.
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Workup : Post-reaction acidolysis with concentrated sulfuric acid (85–98%) at 73–76°C for 3–8 hours, followed by ethanol dispersion and distillation.
Table 1: Yield and Purity from Alkaline Methylation
| Example | Acetohydroxamic Acid (mol) | Dimethyl Sulfate (mol) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 1.44 | 1.44 | 93.5 | 99.0 |
| 4 | 1.44 | 1.44 | 96.2 | 96.0 |
| 5 | 1.44 | 1.44 | 98.3 | 95.0 |
Advantages and Limitations
-
Advantages : High yield (>93%), scalability, and minimal impurities.
-
Limitations : Requires stringent pH control and generates sulfate waste.
Acylation of N-Methoxy-N-Methylamine Hydrochloride
Reaction Overview
This one-step method involves the acylation of N-methoxy-N-methylamine hydrochloride with acetyl chloride in dichloromethane (DCM), mediated by triethylamine (TEA).
Reaction Scheme :
Procedure and Conditions
Table 2: Acylation Reaction Outcomes
| Substrate (g) | Acetyl Chloride (mL) | Yield (%) | Purity (NMR) |
|---|---|---|---|
| 1.367 | 1.0 | 78 | >95% |
Advantages and Limitations
-
Advantages : Simplicity, high purity, and compatibility with sensitive substrates.
-
Limitations : Requires anhydrous conditions and generates HCl byproducts.
Biocatalytic N-Acylation Using MsAcT Acyltransferase
Reaction Overview
The Mycobacterium smegmatis acyltransferase (MsAcT) enables N-acylation of N-methoxyamines in aqueous media using vinyl acetate as an acetyl donor.
Reaction Scheme :
Optimization and Substrate Scope
Table 3: Biocatalytic Efficiency
| Substrate | Donor | Time (min) | Conversion (%) |
|---|---|---|---|
| (E)-Cinnamylamine | Vinyl Acetate | 20 | 92 |
| 2-Phenylethylamine | Vinyl Acetate | 30 | 85 |
Advantages and Limitations
-
Advantages : Eco-friendly, room-temperature operation, and chemoselectivity.
-
Limitations : Limited to primary amines; enzyme cost and stability challenges.
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the critical steps and optimal reaction conditions for synthesizing N-Acetyl-N-methoxyacetamide?
- Methodological Answer : The synthesis typically involves coupling reactions, such as the condensation of intermediates under controlled conditions. For example, in peptide synthesis, this compound is used after deprotection steps (e.g., Boc and tBu groups removed with TFA). Key parameters include solvent selection (e.g., methanol or THF), reaction time (e.g., ambient temperature for coupling), and stoichiometric ratios. Optimize yields by monitoring reaction progress via TLC or HPLC and adjusting reflux times if side products form .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Prioritize hazard mitigation by using PPE (gloves, lab coats, goggles) and working in a fume hood. Refer to safety data sheets for related acetamides, which highlight risks such as skin/eye irritation and respiratory hazards. Store the compound in a cool, dry place away from oxidizers. In case of exposure, rinse thoroughly with water and consult medical guidance. Always review toxicity data and implement spill containment measures .
Advanced Research Questions
Q. How can low yields in this compound-mediated coupling reactions be resolved?
- Methodological Answer : Low yields may stem from incomplete deprotection of precursors or competing side reactions. Ensure intermediates (e.g., peptide 40 in Scheme 6a) are fully purified before coupling. Use catalysts like DIAD or TCEP to enhance reactivity, and validate intermediate purity via NMR or mass spectrometry. If byproducts persist, screen solvents (e.g., DMF for polar intermediates) or employ scavengers to trap reactive impurities .
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer : Combine multiple techniques for robust characterization:
- NMR Spectroscopy : Confirm structural integrity using ¹H/¹³C NMR, focusing on acetyl and methoxy proton signals.
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight and detect isotopic patterns.
- HPLC-PDA : Assess purity and quantify impurities with reverse-phase chromatography.
Cross-reference data with computational models (e.g., PubChem or NIST databases) to validate assignments .
Q. How do solvent polarity and reaction time influence the purity of this compound in multi-step syntheses?
- Methodological Answer : Polar aprotic solvents (e.g., THF) favor solubility of intermediates but may prolong reaction times. Non-polar solvents (e.g., ethyl acetate) can improve selectivity in recrystallization. For time-sensitive steps (e.g., hydrazine deprotection in ), reduce reaction duration to minimize degradation. Conduct DoE (Design of Experiments) to map solvent/time interactions and identify optimal conditions .
Q. What strategies can resolve contradictions in reported synthetic pathways for this compound derivatives?
- Methodological Answer : Discrepancies often arise from varying starting materials or purification methods. Systematically replicate published procedures (e.g., reflux times in vs. ambient coupling in ) while controlling variables like moisture levels or catalyst purity. Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. Publish negative results to clarify irreproducible methods .
Methodological Notes
- Data Validation : Cross-check experimental results with authoritative databases (e.g., NIST Chemistry WebBook) to ensure consistency in physical properties like boiling points or spectral data .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and avoid using non-research-grade materials (e.g., industrial solvents without purity certification) .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
